molecular formula C10H11NO5 B8588951 Methyl 3-ethoxy-4-nitrobenzoate

Methyl 3-ethoxy-4-nitrobenzoate

Cat. No. B8588951
M. Wt: 225.20 g/mol
InChI Key: SBTFAEIYDGRTIC-UHFFFAOYSA-N
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Patent
US08304556B2

Procedure details

A mixture of methyl 3-hydroxyl-4-nitrobenzoate (25.1 g, 125 mmol) and bromoethane (20 mL, 263 mmol) in 200 mL ACN is cooled to 15° C. Potassium carbonate (54.4 g, 390 mmol) is added and the reaction mixture is stirred overnight at 60° C. Additional bromoethane (10 mL, 131 mmol) is added and the reaction mixture is stirred overnight at 95° C. The reaction mixture is filtered and the filtrate is concentrated in vacuo. The residue is triturated with ACN and dried in vacuo. Yield: 26.5 g.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[C:5]([O:7][CH3:8])=[O:6].Br[CH2:16][CH3:17].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:9]=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:2]([O:1][CH2:16][CH3:17])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
BrCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
54.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
BrCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred overnight at 95° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with ACN
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.